molecular formula C13H22O2 B8563563 2H-Pyran, 2-[(1-ethynylhexyl)oxy]tetrahydro- CAS No. 834-16-2

2H-Pyran, 2-[(1-ethynylhexyl)oxy]tetrahydro-

Cat. No. B8563563
M. Wt: 210.31 g/mol
InChI Key: IKSVRFLFLHXCFK-UHFFFAOYSA-N
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Patent
US08207381B2

Procedure details

S-2-(1-Ethynyl-hexyloxy)-tetrahydropyran. To a solution of S-oct-1-yn-3-ol (900 mg, 7.13 mmol) and 3,4-dihydro-2H-pyran (901 mg, 10.7 mMol) in 5 mL dichloromethane, TsOH.H2O (13 mg, 0.071 mMol) was added. After the addition was completed, the reaction mixture was stirred for 12 h and quenched with saturated aq. NaHCO3. The mixture was extracted with DCM (20 mL×3) and washed with water (20 mL×2). After drying over Na2SO4 the solvent was removed and the product was purified by silica gel chromatography (AcOEt:hexane=1:10) to afford 2-(1-ethynyl-hexyloxy)tetrahydropyran (1.27 g, 85%) as colorless liquid. The product was a mixture of two diastereomers (ratio 1:5.8). Major diastereomer: 1H NMR (500 MHz, CDCl3) δ 4.98-4.97 (m, 1H), 4.40-4.43 (m, 1H), 3.79-3.83 (m, 1H), 3.53-3.55 (m, 1H), 2.38 (s, 1H), 1.71-1.84 (m, 4H), 1.44-1.62 (m, 6H), 1.33-1.34 (m, 4H), 0.91 (t, J=6.5 Hz, 3H) b. 2-[1-(3-Bromo-3,3-difluoro-prop-1-ynyl)-hexyloxy]-tetrahydro-pyran. To a solution of S-2-(1-ethynyl-hexyloxy)tetrahydropyran (1.24 g, 5.9 mmol) in dry THF 30 mL, a 2.5 M hexane solution of n-butyllithium (2.36 mL, 5.9 mmol) was added dropwise at approximately −90° C. (liquid N2/EtOH bath) under an argon atmosphere. After the reaction mixture was stirred for 30 minutes at that temperature, the reaction mixture was cooled to −110° C. (because the solvent along the wall of reaction flask froze at −110° C., it is helpful to maintain good stirring throughout). Cold dibromodifluoromethane (5.5 mL, 60 mmol) was added to the mixture by cannulation. The temperature of the reaction mixture was controlled very carefully during the addition of CF2Br2 using a thermometer immersed in the reaction mixture. The reaction temperature may rise to −90° C. or even higher even if CF2Br2 is introduced slowly. After the addition was completed, the mixture was allowed to warm to −50° C. with stirring during the course of 1 hour and quenched with sat. aq. NH4Cl (50 mL). The aqueous layer was extracted with ether (50 mL) and the organic layer was washed by water (10 mL×3). The organic layer was dried over Na2SO4. After evaporation of the solvent, the product was purified by silica gel chromatography (AcOEt:Hexane=1:10) to afford product (1.5 g, 75%) as colorless liquid. The product is mixture of two diastereomers (ratio 1:9.5). Major diastereomer:
[Compound]
Name
S-2-(1-Ethynyl-hexyloxy)-tetrahydropyran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
S-oct-1-yn-3-ol
Quantity
900 mg
Type
reactant
Reaction Step Two
Quantity
901 mg
Type
reactant
Reaction Step Two
Quantity
13 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:6]=[CH:5][CH2:4][CH2:3][CH2:2]1.[CH3:7][C:8]1[CH:9]=[CH:10][C:11](S(O)(=O)=O)=[CH:12][CH:13]=1.[OH2:18].Cl[CH2:20]Cl>>[C:13]([CH:12]([O:18][CH:6]1[CH2:5][CH2:4][CH2:3][CH2:2][O:1]1)[CH2:11][CH2:10][CH2:9][CH2:8][CH3:7])#[CH:20] |f:1.2|

Inputs

Step One
Name
S-2-(1-Ethynyl-hexyloxy)-tetrahydropyran
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
S-oct-1-yn-3-ol
Quantity
900 mg
Type
reactant
Smiles
Name
Quantity
901 mg
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
13 mg
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O.O
Name
Quantity
5 mL
Type
reactant
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
quenched with saturated aq. NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with DCM (20 mL×3)
WASH
Type
WASH
Details
washed with water (20 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over Na2SO4 the solvent
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
the product was purified by silica gel chromatography (AcOEt:hexane=1:10)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(#C)C(CCCCC)OC1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.27 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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